Adinazolam

Pharmacokinetics Drug Comparison Psychomotor Performance

Sourcing Adinazolam for neuroscience or analytical research? This triazolobenzodiazepine prodrug is unlike classical benzodiazepines. Its primary metabolite, N-desmethyladinazolam, drives a dual anxiolytic-antidepressant profile by *increasing* hippocampal serotonin release—the opposite effect of diazepam. With negligible direct psychomotor impairment and a short <3-hour half-life, it's a powerful tool for studying non-sedative GABAergic mechanisms or prodrug kinetics. Ensure your studies use a certified reference material with verified purity. Secure your supply today.

Molecular Formula C19H18ClN5
Molecular Weight 351.8 g/mol
CAS No. 37115-32-5
Cat. No. B1664376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdinazolam
CAS37115-32-5
SynonymsAdinazolamum;  Deracyn;  Adinazolamum.
Molecular FormulaC19H18ClN5
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
InChIInChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
InChIKeyGJSLOMWRLALDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.72e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adinazolam (CAS 37115-32-5): A Unique Triazolobenzodiazepine Prodrug with a Divergent Neurochemical and Pharmacokinetic Profile


Adinazolam is a triazolobenzodiazepine (TBZD) analogue that acts as a prodrug, primarily exerting its effects via its major active metabolite, N-desmethyladinazolam (NDMAD) [1]. Unlike classical benzodiazepines (BZDs) such as diazepam, adinazolam exhibits a distinct mechanism of action, characterized by an increase, rather than a decrease, in hippocampal serotonin (5-HT) release [2]. This unique neurochemical signature underpins its dual anxiolytic and antidepressant profile [3]. Furthermore, its parent compound has a minimal direct pharmacodynamic effect on psychomotor function, a property not shared by its primary metabolite NDMAD or the closely related alprazolam [4], underscoring its classification as a differentiated TBZD.

Why Adinazolam Cannot Be Substituted with Alprazolam, Diazepam, or Other Benzodiazepines


Simple substitution of adinazolam with other benzodiazepines is scientifically unsound due to fundamental differences in neurochemistry, pharmacodynamics, and metabolic fate. For instance, adinazolam is a prodrug whose primary active metabolite, NDMAD, has an elimination half-life of 2.8 hours, contrasting sharply with alprazolam's 14.6-hour half-life [1]. Critically, adinazolam's direct effect on psychomotor performance is negligible, whereas alprazolam and NDMAD cause significant impairment [1]. At the neurochemical level, adinazolam increases serotonin release in the hippocampus, an action directly opposite to that of diazepam, which decreases it [2]. These quantifiable divergences in half-life, psychomotor impact, and neurotransmitter modulation mean that substituting adinazolam with a 'similar' compound like alprazolam or diazepam will not replicate its unique therapeutic or research profile.

Adinazolam (CAS 37115-32-5): Quantitative Evidence for Selection Versus Key Comparators


Adinazolam vs. Alprazolam: A Significantly Shorter Half-Life Enabling Faster Recovery from Sedation

In a head-to-head clinical study, adinazolam and its active metabolite, NDMAD, exhibited an elimination half-life of approximately 2.9 and 2.8 hours, respectively. This is dramatically shorter than the 14.6-hour half-life observed for alprazolam under identical experimental conditions [1]. This significant difference in clearance rate has direct implications for the duration of sedative effects and potential for next-day impairment.

Pharmacokinetics Drug Comparison Psychomotor Performance

Adinazolam's Negligible Direct Impact on Psychomotor Performance vs. Alprazolam and its Own Metabolite

Intravenous administration of adinazolam mesylate had no significant effect on Digit Symbol Substitution Test (DSST) performance relative to placebo. In stark contrast, both the active metabolite NDMAD and the comparator drug alprazolam caused a significant decrease in DSST scores in the same study [1]. This confirms that the parent compound itself is not responsible for the psychomotor-impairing effects typical of benzodiazepines.

Pharmacodynamics Cognitive Impairment Prodrug Activity

Opposing Effects on Hippocampal Serotonin Release: Adinazolam Increases 5-HT vs. Diazepam Decreases It

In vivo microvoltammetric studies in freely moving rats demonstrated that adinazolam caused an increase in serotonin (5-HT) release within the CA1 region of the hippocampus. This effect is in direct opposition to that of diazepam, which decreased 5-HT release in the same brain region [1]. This fundamental neurochemical divergence highlights distinct downstream signaling effects between these two classes of benzodiazepines.

Neurochemistry In Vivo Microdialysis Mechanism of Action

High First-Pass Metabolism and Unbound Intrinsic Clearance: A Distinct Pharmacokinetic Advantage for Oral Studies

Oral administration of adinazolam mesylate results in an absolute bioavailability (F) of only 39%, despite complete and rapid absorption, due to extensive first-pass metabolism in the liver [1]. The calculated unbound intrinsic clearance for adinazolam is 4285 mL/min, reflecting a high metabolic capacity that is primarily responsible for the variability in plasma concentrations after oral dosing [1].

ADME First-Pass Metabolism Bioavailability

Metabolites 20-40x More Potent than Parent Compound at the GABA-A Receptor

While adinazolam has a high affinity for the GABA-A receptor, its metabolites, including NDMAD, have been shown to be 20-40 times more potent in inhibiting the binding of [3H]flunitrazepam, a radiolabeled benzodiazepine [1]. This reinforces the drug's primary mode of action as a prodrug.

Metabolism Receptor Binding Prodrug Potency

Distinct Clinical Potency Ratio Compared to Alprazolam in Panic Disorder

In a double-blind, crossover clinical trial for panic disorder, the mean final daily dose of adinazolam mesylate was 95.5 mg, compared to 3.1 mg for alprazolam [1]. This ~31-fold difference in mg/day dosing highlights the significantly lower milligram potency of adinazolam relative to alprazolam, despite similar overall clinical efficacy.

Clinical Efficacy Dose-Response Panic Disorder

Adinazolam (CAS 37115-32-5): Validated Research and Industrial Application Scenarios


Investigating Short-Acting Anxiolytics with Minimized Psychomotor Impairment

Researchers seeking to study anxiolytic mechanisms decoupled from sedative and motor-impairing side effects can leverage adinazolam's unique profile. Its elimination half-life of <3 hours allows for acute studies with a rapid washout period [1]. Critically, its lack of direct effect on DSST performance [1] makes it an ideal tool to isolate non-sedative GABAergic mechanisms or to study the prodrug-to-metabolite conversion process in vivo.

Elucidating Prodrug Pharmacokinetics and First-Pass Metabolism in Preclinical Models

Adinazolam serves as an excellent model compound for prodrug research. Its low oral bioavailability (39%) due to extensive first-pass metabolism [2] and its conversion to the more potent metabolite NDMAD (which has a distinct PK/PD relationship) [1] provide a quantifiable system for studying hepatic extraction, metabolite kinetics, and the dissociation between parent drug exposure and pharmacodynamic effect. The >80% conversion of an IV dose to NDMAD [1] offers a reliable benchmark for such studies.

Differentiating Triazolobenzodiazepine (TBZD) from Classical Benzodiazepine (BZD) Neurochemistry

For neuropharmacology studies aiming to differentiate TBZDs from classical BZDs, adinazolam is a required compound. Its opposing effect on hippocampal serotonin release (increase) compared to diazepam (decrease) [3] provides a clear, qualitative difference that can be used to explore divergent downstream neural circuits and behavioral outcomes associated with the triazolo ring modification.

Analytical Toxicology and Reference Standard for Designer Benzodiazepines

Given its unscheduled status in the US and its use as a designer drug, adinazolam is an essential analytical reference standard. Forensic and clinical toxicology laboratories require a certified reference material like the 1 mg/mL solution in acetonitrile for the development and validation of LC-MS/MS or GC-MS methods to identify and quantify adinazolam and its metabolites (NDMAD, estazolam, alpha-hydroxyalprazolam) in biological matrices, distinguishing it from other emerging benzodiazepines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adinazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.